Cas no 1261825-50-6 (3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid)

3-(2'-(ジフルオロメトキシ)-4'-フルオロフェニル)プロピオン酸は、有機合成中間体として重要なフッ素化芳香族化合物です。その分子構造には2つの特徴的な官能基が存在します:(1) 芳香環上のジフルオロメトキシ基(-OCHF2)は代謝安定性を向上させ、(2) 4位のフッ素原子は電子効果によりπ共役系を調整します。カルボキシプロピル鎖はさらに分子修飾のための反応点を提供します。この化合物は医薬品開発において、特に中枢神経系標的薬の前駆体として有用であり、血脳関門透過性の最適化が可能です。高い純度(通常>98%)で供給可能なため、精密有機合成における再現性の高い結果が得られます。

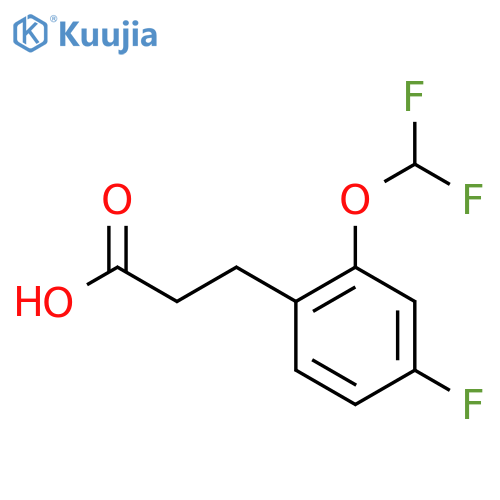

1261825-50-6 structure

商品名:3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid

CAS番号:1261825-50-6

MF:C10H9F3O3

メガワット:234.171873807907

CID:4989058

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid

-

- インチ: 1S/C10H9F3O3/c11-7-3-1-6(2-4-9(14)15)8(5-7)16-10(12)13/h1,3,5,10H,2,4H2,(H,14,15)

- InChIKey: RPAPSMRFUXAXKX-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)OC(F)F)CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 235

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000842-500mg |

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid |

1261825-50-6 | 97% | 500mg |

823.15 USD | 2021-07-04 | |

| Alichem | A013000842-250mg |

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid |

1261825-50-6 | 97% | 250mg |

480.00 USD | 2021-07-04 | |

| Alichem | A013000842-1g |

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid |

1261825-50-6 | 97% | 1g |

1,534.70 USD | 2021-07-04 |

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1261825-50-6 (3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 81216-14-0(7-bromohept-1-yne)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量